molecular formula C7H4BrFN2 B572562 4-Bromo-6-fluoro-1H-benzo[D]imidazole CAS No. 1245642-98-1

4-Bromo-6-fluoro-1H-benzo[D]imidazole

Cat. No. B572562
CAS RN: 1245642-98-1
M. Wt: 215.025
InChI Key: MGODHAPVAQOGMN-UHFFFAOYSA-N
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Description

“4-Bromo-6-fluoro-1H-benzo[D]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of “4-Bromo-6-fluoro-1H-benzo[D]imidazole” is C11H12BrFN2 . The structure of these compounds shows an identical system of hydrogen bonds .


Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Safety and Hazards

The safety information for “4-Bromo-6-fluoro-1H-benzo[D]imidazole” includes hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

Imidazole has broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products . Therefore, the future directions of “4-Bromo-6-fluoro-1H-benzo[D]imidazole” could be in the development of new drugs.

properties

IUPAC Name

4-bromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODHAPVAQOGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245642-98-1
Record name 4-bromo-6-fluoro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-fluorobenzene-1,2-diamine (10.1 g, 49 mmol) in formic acid (20 mL) was heated at 110° C. overnight. The reaction mixture was concentrated, and to the residue was added MeOH (5 mL) to form a precipitate. The precipitate was filtered and washed with MeOH (2 mL) to afford 4-bromo-6-fluoro-1H-benzo[d]imidazole as a yellow solid (10 g, yield, 73%). MS (ESI): m/z=215 [M+1]+.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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